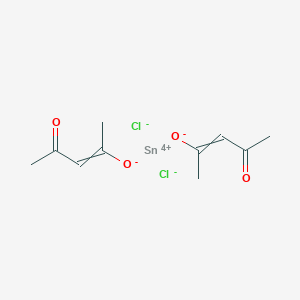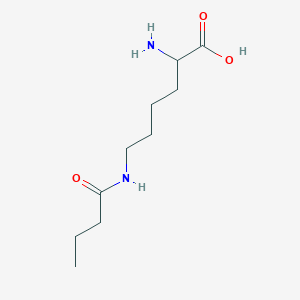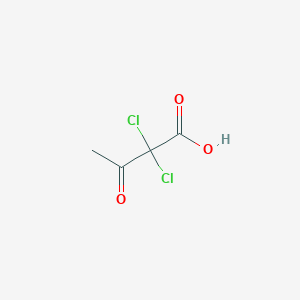![molecular formula C15H12O2 B12515428 2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
2,4-dimethyl-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6H-benzo[c]chromen-6-on ist eine chemische Verbindung, die zur Klasse der Benzo[c]chromene gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dimethyl-6H-benzo[c]chromen-6-on kann auf verschiedenen Wegen erreicht werden. Ein üblicher Ansatz beinhaltet die Verwendung von substituierten Salicylaldehyden und α,β-ungesättigten Carbonylverbindungen. Der Schlüsselschritt in dieser Synthese ist eine hoch regioselektive intermolekulare Diels-Alder-Cycloaddition, gefolgt von oxidativer Aromatisierung . Ein weiteres Verfahren beinhaltet die Verwendung von O-benzylierten Phenolen durch eine C–H-Sulfenylierungs-/Radikalcyclisierungssequenz .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2,4-Dimethyl-6H-benzo[c]chromen-6-on sind in der Literatur nicht gut dokumentiert. Die oben genannten Synthesewege können für die großtechnische Produktion angepasst werden, wobei die Reaktionsbedingungen und Reinigungsprozesse entsprechend optimiert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4-Dimethyl-6H-benzo[c]chromen-6-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden oft durch bestimmte Reagenzien und Bedingungen erleichtert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise eingesetzt.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Schwefelsäure (H2SO4) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dimethyl-6H-benzo[c]chromen-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise wurde gezeigt, dass es die Phosphodiesterase II hemmt, die eine Rolle in verschiedenen zellulären Prozessen spielt . Die Wirkungen der Verbindung werden durch ihre Bindung an diese Zielstrukturen vermittelt, was zu einer Modulation von Signalwegen und nachfolgenden biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-6H-benzo[c]chromen-6-on kann mit anderen ähnlichen Verbindungen wie Urolithin verglichen werden, bei denen es sich um hydroxylierte Derivate von Benzo[c]chromen-6-onen handelt . Diese Verbindungen teilen ähnliche biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und Eigenschaften. Die Einzigartigkeit von 2,4-Dimethyl-6H-benzo[c]chromen-6-on liegt in seinem spezifischen Substitutionsschema, das möglicherweise unterschiedliche biologische und chemische Eigenschaften verleiht .
Liste ähnlicher Verbindungen
- Urolithin A
- Urolithin B
- 6H-benzo[c]chromen-6-on-Derivate
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2,4-dimethylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)11-5-3-4-6-12(11)15(16)17-14/h3-8H,1-2H3 |
InChI-Schlüssel |
LKRFZSISRFMVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)


![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)






